N,N-Bis(trimethylsilyl)-3-bromoaniline

Description

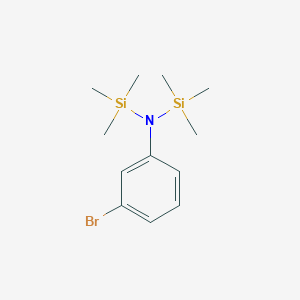

N,N-Bis(trimethylsilyl)-3-bromoaniline is a halogenated aniline derivative featuring two trimethylsilyl (TMS) groups attached to the nitrogen atom and a bromine substituent at the meta position of the aromatic ring. The TMS groups confer steric bulk and electron-donating properties, making the compound valuable in organic synthesis, particularly as a protected aniline intermediate or ligand in coordination chemistry .

Properties

CAS No. |

54120-42-2 |

|---|---|

Molecular Formula |

C12H22BrNSi2 |

Molecular Weight |

316.38 g/mol |

IUPAC Name |

3-bromo-N,N-bis(trimethylsilyl)aniline |

InChI |

InChI=1S/C12H22BrNSi2/c1-15(2,3)14(16(4,5)6)12-9-7-8-11(13)10-12/h7-10H,1-6H3 |

InChI Key |

MDGATTWZVMLJMF-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)N(C1=CC(=CC=C1)Br)[Si](C)(C)C |

Origin of Product |

United States |

Scientific Research Applications

Synthesis and Role as an Intermediate

N,N-Bis(trimethylsilyl)-3-bromoaniline serves as a crucial intermediate in the synthesis of various compounds, including:

- Hydrophilic conjugated porphyrin dimers : These compounds are utilized in photodynamic therapy for cancer treatment, where they enhance the efficacy of light-induced therapeutic agents .

- Organometallic polymers : It is involved in synthesizing functionalized organometallic polymers like poly(ferrocenylsilane), which have applications in electronics and materials science .

- Borylanilines : The compound is used to synthesize borylanilines, which are important in organic electronics and as intermediates in pharmaceutical chemistry .

Applications in Medicinal Chemistry

- Photodynamic Therapy (PDT) :

- Antimicrobial Agents :

Case Study 1: Photodynamic Therapy

A study demonstrated the synthesis of hydrophilic conjugated porphyrin dimers using this compound. These dimers were tested for their efficacy in PDT, showing promising results in selectively destroying cancer cells upon light activation. The study highlighted the importance of the compound as a precursor for effective therapeutic agents .

Case Study 2: Synthesis of Borylanilines

Another research project focused on using this compound to synthesize borylanilines through palladium-catalyzed coupling reactions. The resulting compounds were evaluated for their electronic properties and potential applications in organic electronics, showcasing the versatility of this intermediate in modern chemical synthesis .

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Photodynamic Therapy | Synthesis of conjugated porphyrin dimers | Effective against cancer cells with light activation |

| Organometallic Polymers | Poly(ferrocenylsilane) synthesis | Important for electronic applications |

| Antimicrobial Agents | Development of new antibiotics | Active against various pathogens |

| Borylanilines | Organic electronics | Enhanced electronic properties |

Comparison with Similar Compounds

Positional Isomers: N,N-Bis(trimethylsilyl)-4-bromoaniline

- Structure : The 4-bromo isomer (CAS 5089-33-8) differs only in the bromine position (para instead of meta).

- Molecular Formula : C₁₂H₂₂BrNSi₂ (identical to the 3-bromo isomer).

- Key Differences :

- Reactivity : The para-bromo isomer may exhibit enhanced reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) due to reduced steric hindrance compared to the meta-substituted analogue .

- Electronic Effects : Both isomers share electron-donating TMS groups, but the meta-bromo substituent in the target compound creates a distinct electronic environment for nucleophilic/electrophilic attacks.

N,N-Dimethyl Analogues: 3-Bromo-N,N-dimethylaniline

- Structure : Replaces TMS groups with methyl groups (CAS 16518-62-0).

- Molecular Formula : C₈H₁₀BrN (MW = 200.08) .

- Key Differences: Steric Effects: Methyl groups are less bulky than TMS, reducing steric protection of the amine. Electronic Properties: Methyl groups are weaker electron donors than TMS, leading to lower stability in acidic conditions and reduced directing effects in aromatic substitution .

Electron-Withdrawing Substituents: 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline

- Structure : Contains a trifluoromethyl (CF₃) group at the meta position (CAS 51332-24-2).

- Key Differences: Electronic Effects: The CF₃ group is strongly electron-withdrawing, deactivating the aromatic ring and directing electrophilic substitution to specific positions, unlike the electron-donating TMS groups in the target compound . Applications: CF₃-substituted anilines are common in agrochemicals and pharmaceuticals, whereas TMS-protected anilines are used in organometallic synthesis .

Functional Group Comparisons

Silylated Amines in Coordination Chemistry

- Example : Tris(N,N-bis(trimethylsilyl)amide)lanthanum(III) (CAS 175923-07-6).

- Comparison: The TMS groups in N,N-Bis(trimethylsilyl)-3-bromoaniline enable similar ligand behavior, stabilizing metal centers via strong Si–N–M (metal) interactions.

Silylating Agents: BSTFA vs. Target Compound

- BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) : A general silylating agent for hydroxyl and amine groups.

- Comparison : The target compound is pre-silylated, making it less reactive as a silylation reagent but more stable as a protected aniline derivative .

Data Tables

Table 1. Physical and Structural Properties

| Compound | CAS | Molecular Formula | Molecular Weight | Key Substituents |

|---|---|---|---|---|

| This compound | - | C₁₂H₂₂BrNSi₂ | ~328.4* | 3-Br, N(TMS)₂ |

| N,N-Bis(trimethylsilyl)-4-bromoaniline | 5089-33-8 | C₁₂H₂₂BrNSi₂ | ~328.4* | 4-Br, N(TMS)₂ |

| 3-Bromo-N,N-dimethylaniline | 16518-62-0 | C₈H₁₀BrN | 200.08 | 3-Br, N(CH₃)₂ |

| 4-Bromo-N,N-dimethyl-3-(CF₃)aniline | 51332-24-2 | C₉H₉BrF₃N | 268.08 | 4-Br, 3-CF₃, N(CH₃)₂ |

Table 2. Reactivity Comparison

| Compound | Electron Effects | Steric Hindrance | Common Applications |

|---|---|---|---|

| This compound | Electron-donating (TMS) | High | Organometallic synthesis |

| 3-Bromo-N,N-dimethylaniline | Weakly donating (CH₃) | Moderate | Intermediate in drug synthesis |

| 4-Bromo-N,N-dimethyl-3-(CF₃)aniline | Electron-withdrawing (CF₃) | Low | Agrochemicals |

Research Findings

- Synthetic Utility : The TMS groups in this compound enhance stability during lithiation reactions, enabling selective functionalization at the bromine site .

- Comparative Reactivity : The meta-bromo substituent in the target compound shows slower reactivity in Ullmann couplings compared to para-substituted analogues, attributed to steric and electronic factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.